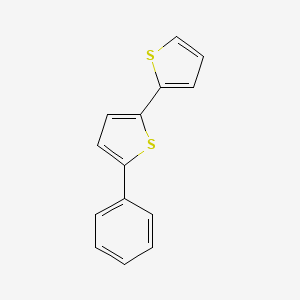
2,2'-Bithiophene, 5-phenyl-
Cat. No. B8614650
Key on ui cas rn:
1665-31-2
M. Wt: 242.4 g/mol
InChI Key: FJDUBXOCPMPNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05158598
Procedure details


In 140 ml of ether, 17.4 g (0.725 mol) of magnesium shavings was reacted according to Grignard with 118 g (0.723 mol) of 2-bromothiophene, and this solution was then introduced into 280 ml of ether, 1.5 g (2.8 mmol) of 1,3-bis(diphenylphosphino)propane nickel dichloride and 140 g (0.586 mol) of 5-bromo-2-phenylthiophene. After the slightly exothermic reaction had subsided, the mixture was stirred for 4 hours at boiling point, and the solution thus obtained was then diluted with 280 ml of ether and stirred into 280 ml of 2N hydrochloric acid solution. The crystals which precipitated out were isolated and dried. There was obtained 98.4 g (69.4% of theory) of 5-phenyl-[2,2'-bithienyl], mp. 116.5°-118° C.






Name
1,3-bis(diphenylphosphino)propane nickel dichloride
Quantity
1.5 g
Type
catalyst
Reaction Step Five


Yield
69.4%
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.Br[C:9]1[S:13][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:10]=1.Cl>CCOCC.[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:14]1([C:12]2[S:13][C:9]([C:3]3[S:4][CH:5]=[CH:6][CH:7]=3)=[CH:10][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
118 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(S1)C1=CC=CC=C1
|
|
Name
|
1,3-bis(diphenylphosphino)propane nickel dichloride
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the slightly exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals which precipitated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(S1)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98.4 g | |
| YIELD: PERCENTYIELD | 69.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
